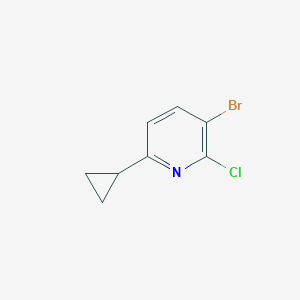
3-Bromo-2-chloro-6-cyclopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-6-cyclopropylpyridine is an organic compound with the molecular formula C8H7BrClN and a molecular weight of 232.50 g/mol . It is a pyridine derivative, characterized by the presence of bromine, chlorine, and cyclopropyl groups attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-cyclopropylpyridine typically involves the halogenation of pyridine derivatives. One common method includes the use of 5-bromo-2-chloropyridine as a starting material, which undergoes a one-step reaction with a metal reagent such as magnesium dichloride and dry ice to yield the target compound . This method is advantageous due to its high yield, short reaction steps, and the use of readily available raw materials.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to ensure safety, cost-effectiveness, and environmental sustainability. The industrial process avoids the use of high-toxicity reagents and high-risk intermediates, making it suitable for bulk manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-chloro-6-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organolithiums and organomagnesiums.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts and boron reagents.
Common Reagents and Conditions
Organolithiums and Organomagnesiums: Used for substitution reactions.
Palladium Catalysts and Boron Reagents: Employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-6-cyclopropylpyridine is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and for the development of new materials.
Biology: Used in the study of biological pathways and interactions due to its ability to modify biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Applied in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-6-cyclopropylpyridine involves its interaction with specific molecular targets. In Suzuki–Miyaura coupling reactions, for instance, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with boron reagents to form new carbon-carbon bonds . This process highlights its role in facilitating complex organic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-chloro-6-methylpyridine
- 3-Bromo-6-chloropyridine-2-carbonitrile
- 3-Chloro-2-cyclopropylpyridine
Uniqueness
3-Bromo-2-chloro-6-cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H7BrClN |
|---|---|
Molekulargewicht |
232.50 g/mol |
IUPAC-Name |
3-bromo-2-chloro-6-cyclopropylpyridine |
InChI |
InChI=1S/C8H7BrClN/c9-6-3-4-7(5-1-2-5)11-8(6)10/h3-5H,1-2H2 |
InChI-Schlüssel |
WQXFNZHTAOHOEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


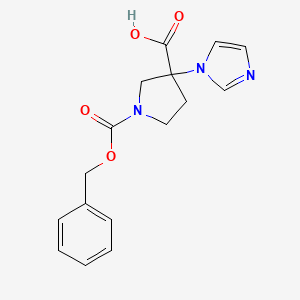


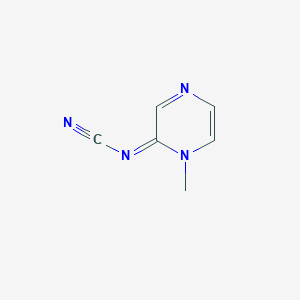

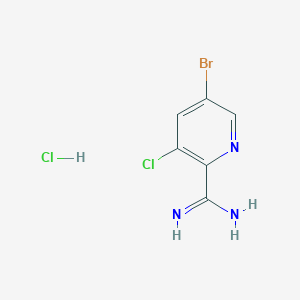
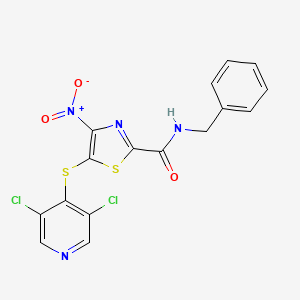

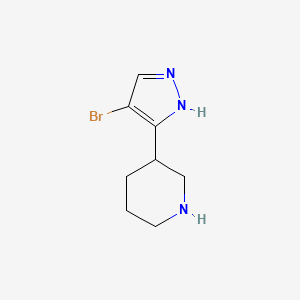
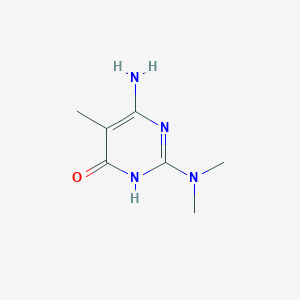
![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
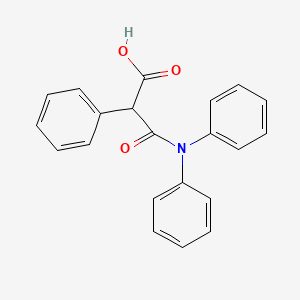
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)

